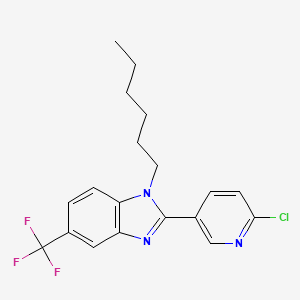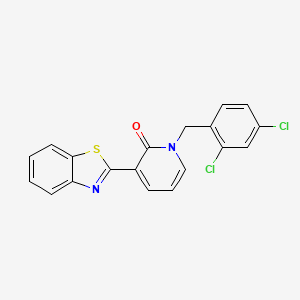
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
4-(3-Chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family. This compound features a pyrazolone core substituted with a 3-chlorophenyl group, a 5-methyl group, and a 3-nitrophenyl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions are crucial for achieving high yields and purity. For instance, the use of acetic acid as a catalyst in the presence of a mild heating source can facilitate the formation of the pyrazolone ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistency and efficiency. Continuous flow chemistry techniques may also be employed to enhance the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of anilines or other reduced derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, pyrazolones are known for their anti-inflammatory and analgesic properties. This compound, in particular, may be studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, derivatives of pyrazolones are used in the treatment of pain and inflammation. Research into this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industry, pyrazolones are used in the production of dyes, pigments, and other chemical products. The unique properties of this compound make it valuable for various industrial applications.
Wirkmechanismus
The mechanism by which 4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with biological targets such as enzymes or receptors. The nitro group, in particular, plays a crucial role in modulating the compound's activity. The exact molecular pathways and targets may vary depending on the specific application and derivative.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
5-(3-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness: The uniqueness of 4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its distinct structural features may result in different pharmacological properties and applications.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10-15(11-4-2-5-12(17)8-11)16(21)19(18-10)13-6-3-7-14(9-13)20(22)23/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGYLGOUOFKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


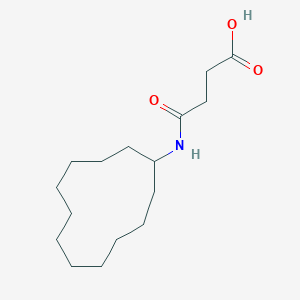
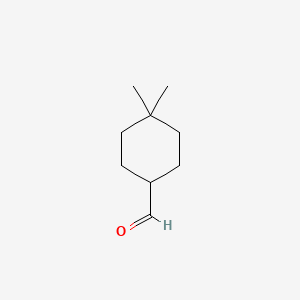
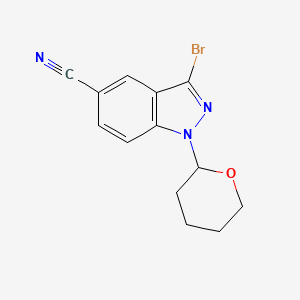
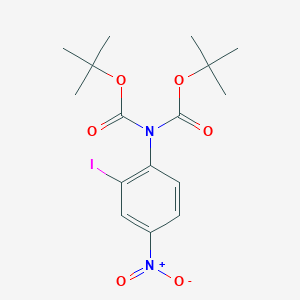
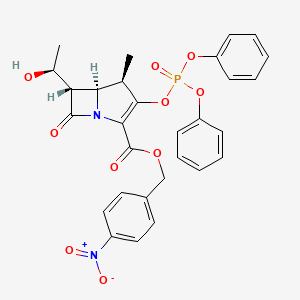
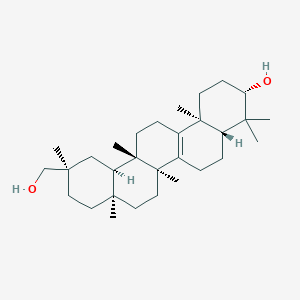

![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)


![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)
